molecular formula C9H9N3 B3199429 2-(Cyclopropylamino)pyridine-4-carbonitrile CAS No. 1016855-14-3

2-(Cyclopropylamino)pyridine-4-carbonitrile

Cat. No. B3199429
CAS RN: 1016855-14-3
M. Wt: 159.19 g/mol
InChI Key: GHJZSYNEMHNSQJ-UHFFFAOYSA-N
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Description

“2-(Cyclopropylamino)pyridine-4-carbonitrile” is a chemical compound that belongs to the class of organic compounds known as nitriles. Nitriles are compounds containing a cyano functional group (-C≡N). In this case, the cyano group is attached to a pyridine ring, which is a six-membered aromatic heterocycle with five carbon atoms and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of “2-(Cyclopropylamino)pyridine-4-carbonitrile” would consist of a pyridine ring with a cyano group (-C≡N) attached at the 4-position and a cyclopropylamino group (-NH-C3H5) attached at the 2-position .


Chemical Reactions Analysis

Again, while specific reactions involving “2-(Cyclopropylamino)pyridine-4-carbonitrile” are not available, compounds with similar structures can undergo a variety of reactions. For instance, the cyano group can be hydrolyzed to give a carboxylic acid, or it can react with Grignard or organolithium reagents to give ketones .

Mechanism of Action

The mechanism of action of a compound depends on its biological activity. Without specific information on the biological activities of “2-(Cyclopropylamino)pyridine-4-carbonitrile”, it’s difficult to predict its mechanism of action .

properties

IUPAC Name

2-(cyclopropylamino)pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-6-7-3-4-11-9(5-7)12-8-1-2-8/h3-5,8H,1-2H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHJZSYNEMHNSQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclopropylimino)-1,2-dihydropyridine-4-carbonitrile

CAS RN

1016855-14-3
Record name 2-(cyclopropylamino)pyridine-4-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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